
3-Methylsulfonyl-2',3',4,4',5-pentachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is a metabolite of 2,2’,4,5,5’-pentachlorobiphenyl, which is known for its environmental persistence and potential toxic effects. This compound has been studied for its role in inducing hepatic microsomal drug-metabolizing enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl typically involves the sulfonation of 2,2’,4,5,5’-pentachlorobiphenyl. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the selective introduction of the methylsulfonyl group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This can result in the removal of the sulfonyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted biphenyl derivatives .
Scientific Research Applications
3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl exerts its effects involves the induction of hepatic microsomal drug-metabolizing enzymes. This induction is primarily due to its interaction with cytochrome P450 enzymes, leading to increased enzyme content and activity. The compound’s metabolites are formed through biliary secretion and subsequent metabolism by intestinal microflora .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,5,5’-Pentachlorobiphenyl: The parent compound from which 3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl is derived.
3-Methylsulfonyl-2,2’,4’,5,5’-pentachlorobiphenyl: Another metabolite with similar enzyme-inducing properties.
2’,3,4,4’,5-Pentachlorobiphenyl: A related PCB congener with different substitution patterns.
Uniqueness
3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl is unique due to its specific methylsulfonyl substitution, which significantly influences its biological activity and environmental behavior. Its ability to induce drug-metabolizing enzymes distinguishes it from other PCB derivatives .
Properties
CAS No. |
104086-12-6 |
|---|---|
Molecular Formula |
C13H7Cl5O2S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(3,4-dichloro-5-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-6(4-9(15)12(10)17)7-2-3-8(14)13(18)11(7)16/h2-5H,1H3 |
InChI Key |
SJHGZTMSOUOSJE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


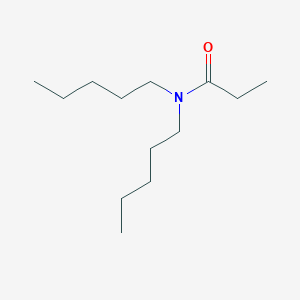
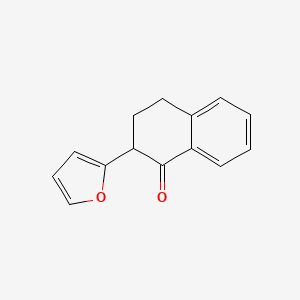
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
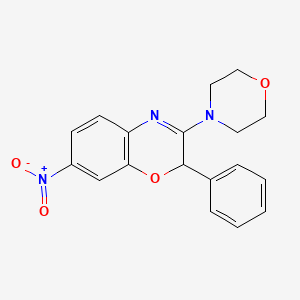
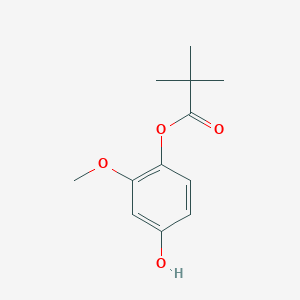
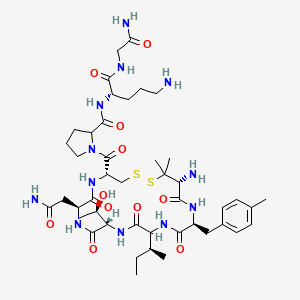
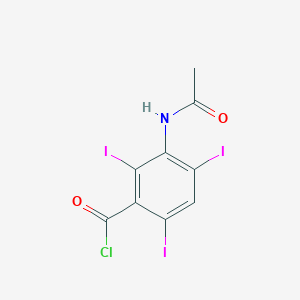
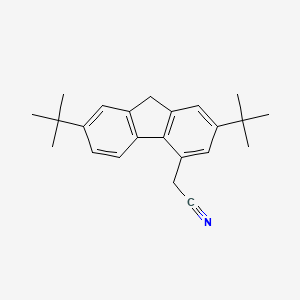
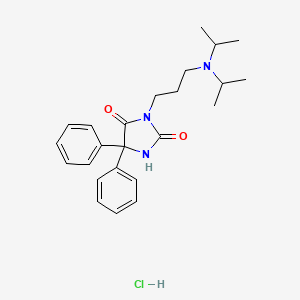
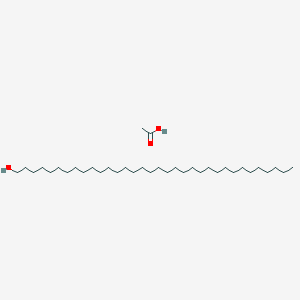
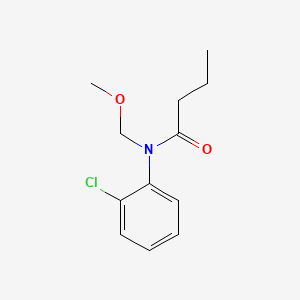
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
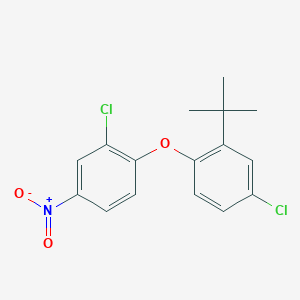
methyl}benzamide](/img/structure/B14324963.png)
